Product packaging for Fonturacetam(Cat. No.:CAS No. 77472-70-9)

Fonturacetam

Cat. No.: B1677641
CAS No.: 77472-70-9
M. Wt: 218.25 g/mol
InChI Key: LYONXVJRBWWGQO-UHFFFAOYSA-N

Description

Historical Context of Racetam Development and Fonturacetam's Emergence

The history of nootropics, often referred to as "smart drugs," traces back to ancient herbal practices and has evolved into modern scientific discoveries aimed at enhancing cognitive functions such as memory, creativity, and focus. The concept of nootropics was formally introduced in the 1960s by Romanian psychologist and chemist Dr. Corneliu Giurgea. tomorrow.bio His work laid the groundwork for research into compounds that could enhance learning and memory safely. tomorrow.bio This led to the discovery of piracetam (B1677957), the first compound to be classified as a nootropic, in the 1960s. tomorrow.bioconductscience.com Piracetam's discovery was somewhat unexpected, as the initial goal was to find a molecule with potential neuroprotective benefits. nooroots.com The subsequent observation of its cognitive-enhancing effects spurred further research and the development of a class of compounds known as racetams, all sharing a pyrrolidone nucleus. conductscience.comnooroots.comwikipedia.org

This compound, also known by names such as Phenylpiracetam, Carphedon, Actitropil, and the research code MRZ-9547, emerged within this lineage of racetam development. ontosight.aiwikipedia.orgjuniperpublishers.comjuniperpublishers.com It was synthesized in 1990 by Russian chemists. juniperpublishers.comjuniperpublishers.com The development of Carphedon (this compound) was reportedly conceived as a combination of piracetam and an amphetamine stimulant, with the aim of improving the physical and psychological capabilities of astronauts during space travel. juniperpublishers.comjuniperpublishers.com This suggests an intention to combine the cognitive benefits of piracetam with potential stimulant-like effects.

Nomenclatural and Analogous Relationships of this compound

This compound is known by several names, reflecting its development and regional use. These include Phenylpiracetam, Carphedon, and Actitropil. wikipedia.orgjuniperpublishers.comjuniperpublishers.comotc-online-store.com The research code MRZ-9547 is associated with this compound, specifically the (R)-enantiomer. ontosight.aiwikipedia.orgsrku.edu.inhodoodo.commedkoo.comdrugfuture.com

The relationship between this compound and Phenylpiracetam is particularly notable, as this compound is the International Nonproprietary Name (INN) assigned to racemic phenylpiracetam. wikipedia.orggoogle.com Phenylpiracetam itself is a racemic mixture of (R)- and (S)-enantiomers. wikipedia.org (R)-Phenylpiracetam is also known as (R)-phenotropil or (R)-fonturacetam and is associated with the research code MRZ-9547. wikipedia.orgsrku.edu.inhodoodo.commedkoo.comdrugfuture.com This indicates that this compound can refer to the racemic mixture, while specific enantiomers are also studied, with the (R)-enantiomer being linked to MRZ-9547. ontosight.aiwikipedia.org Carphedon is another name used for this compound/Phenylpiracetam, particularly in the context of its synthesis and initial applications in Russia. juniperpublishers.comjuniperpublishers.com Actitropil is a brand name under which this compound is available. otc-online-store.comrussianmeds.com

The structural relationship to piracetam is key to understanding this compound's place within the racetam family. This compound is described as a phenyl-modified analog of piracetam or a phenyl derivative of piracetam. ontosight.aijuniperpublishers.comjuniperpublishers.cominvivochem.comnootropicsexpert.comtga.gov.au This phenyl substitution differentiates it from the parent compound.

Position within the Racetam Family and Distinguishing Structural Features

This compound belongs to the racetam family of compounds, which are characterized by a 2-oxo-1-pyrrolidine acetamide (B32628) nucleus, derived from a pyrrolidone ring. wikipedia.orgontosight.ai this compound's chemical structure consists of a pyrrolidine (B122466) ring with an acetamide group and a phenyl group attached. ontosight.ai Specifically, it is a 2-oxo-4-phenyl-1-pyrrolidineacetamide. ontosight.ainih.govmedkoo.comindiamart.com

The distinguishing structural feature of this compound compared to piracetam is the addition of a phenyl group at the 4-position of the pyrrolidine ring. ontosight.aiwikipedia.orgnootropicsexpert.comtga.gov.auontosight.ai This modification is significant as it influences the compound's properties, including its lipophilicity and ability to cross the blood-brain barrier. nootropicsexpert.com The presence of a chiral center at the 4-position of the pyrrolidine ring means that this compound exists as a racemic mixture of (R)- and (S)-enantiomers. wikipedia.orgjuniperpublishers.com While the racemic mixture is referred to as this compound or Phenylpiracetam, the individual enantiomers, particularly the (R)-enantiomer (MRZ-9547), have also been subjects of research. wikipedia.orgwikipedia.orgsrku.edu.inhodoodo.commedkoo.comdrugfuture.comgoogle.com

Table 1: Key Structural Features

FeaturePiracetamThis compound (Phenylpiracetam)
Core Structure2-oxo-1-pyrrolidine acetamide nucleus2-oxo-1-pyrrolidine acetamide nucleus
Distinguishing Group-Phenyl group at the 4-position
ChiralityAchiralChiral center at the 4-position (Racemic)
Molecular FormulaC6H10N2O2C12H14N2O2 juniperpublishers.comontosight.ainih.govindiamart.com
Molecular Weight142.16 g/mol 218.25 g/mol ontosight.ainih.govindiamart.com

Overview of Research Trajectories and Current Status of this compound

Research into this compound and its enantiomers has explored its potential in various areas, primarily focusing on cognitive enhancement and neuroprotection. Studies have investigated its effects in animal models of cognitive dysfunction, including models of Alzheimer's disease and stroke. ontosight.ai this compound has been studied for potential benefits in cognitive function, such as improved memory, attention, and executive function. ontosight.ai It has also been researched for potential therapeutic applications in conditions like cognitive impairment, Alzheimer's disease, and ADHD. ontosight.ai

The (R)-enantiomer, MRZ-9547, was under development by Merz Pharma and was in phase 1 clinical trials for the treatment of fatigue associated with Parkinson's disease as of June 2014. wikipedia.org However, reports from November 2017 indicated no recent development in this area. wikipedia.org There was also interest in MRZ-9547 for fatigue in individuals with depression and other conditions, but this was not pursued. wikipedia.org Animal studies with MRZ-9547 have shown pro-motivational effects and the ability to reverse motivational deficits. wikipedia.org

In Russia and certain other Eastern European countries, Phenylpiracetam (this compound) is used as a prescription medication for various indications, including cerebrovascular deficiency, depression, apathy, and attention and memory problems. wikipedia.org It has also been used to enhance the physical, mental, and cognitive abilities of Russian cosmonauts. wikipedia.org Actitropil is a this compound preparation manufactured in Russia. otc-online-store.comrussianmeds.com

Recent research has also explored the potential of this compound in other areas, such as its influence on adipose tissue metabolism and its potential in the context of obesity. med-sovet.propharmacoeconomics.ru Chemoreactomic analysis has suggested that this compound may have stronger lipolytic effects compared to other racetams like piracetam, aniracetam, pramiracetam, and levetiracetam. pharmacoeconomics.ru These effects are potentially associated with the activation and inhibition of various receptors involved in metabolism. med-sovet.propharmacoeconomics.ru

While research has indicated potential benefits and mechanisms of action, the extent of human studies, particularly in the West, appears limited compared to some other nootropics. ontosight.aiwikipedia.orgcrossthelimits.co.uk The legal status of this compound varies by region; for instance, it is an unapproved drug in the United States, where its use in dietary supplements, food, or medicine is unlawful. wikipedia.org

Table 2: Selected Research Areas and Findings

Research AreaKey Findings (Based on available data)Status/Notes
Cognitive EnhancementPotential for improved memory, attention, executive function. ontosight.ai Used clinically in Russia for memory and attention problems. wikipedia.orgExplored in animal models and clinical use in specific regions. ontosight.aiwikipedia.org
NeuroprotectionPotential neuroprotective properties suggested by studies. ontosight.aiontosight.ai Effects in animal models of stroke. ontosight.aiIndicated in some studies. ontosight.aiontosight.ai
FatigueMRZ-9547 (R-enantiomer) in Phase 1 trials for fatigue associated with Parkinson's disease (development status unclear as of late 2017). wikipedia.org Antiasthenic effects reported. researchgate.netnih.govDevelopment in the West for Parkinson's-related fatigue appears to have halted. wikipedia.org Clinical use for asthenia reported in Russia. researchgate.netnih.gov
Mood/BehaviorPotential anxiolytic and antidepressant effects suggested. ontosight.ai Used clinically in Russia for depression and apathy. wikipedia.org Pro-motivational effects in animals (MRZ-9547). wikipedia.orgSuggested by some studies and clinical use in specific regions. ontosight.aiwikipedia.orgwikipedia.org
Metabolism/ObesitySuggested lipolytic effects and influence on adipose tissue metabolism based on chemoreactomic analysis. med-sovet.propharmacoeconomics.ru Potential in obesity treatment. med-sovet.propharmacoeconomics.ruEmerging area of research based on computational analysis and some studies. med-sovet.propharmacoeconomics.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B1677641 Fonturacetam CAS No. 77472-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-11(15)8-14-7-10(6-12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYONXVJRBWWGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868438
Record name Fonturacetam
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77472-70-9
Record name Carphedon
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Record name Fonturacetam [INN]
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Record name Fonturacetam
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Record name 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-
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Record name FONTURACETAM
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Neurobiological Mechanisms of Action

Modulation of Neurotransmitter Systems

Fonturacetam's broad spectrum of neurological effects stems from its interaction with multiple neurotransmitter systems. It is reported to activate cholinergic, GABAergic, and various monoaminergic systems. wikipedia.org The compound's influence extends to the modulation of receptor densities and reuptake transporter proteins, leading to altered synaptic concentrations of key signaling molecules.

Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, crucial for synaptic plasticity, learning, and memory. patsnap.comnih.gov this compound's interaction with the glutamatergic system is a key aspect of its nootropic effects.

AMPA Receptors: Racetams, including this compound, are known to act as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netnih.gov This modulation enhances glutamatergic transmission by increasing the maximal density of AMPA-binding sites in the synaptic membrane. researchgate.net Positive modulation of AMPA receptors can increase the peak amplitude and slow the decay rate of the ion current generated by glutamate, thereby strengthening synaptic transmission. nih.gov

NMDA Receptors: this compound is also believed to modulate N-methyl-D-aspartate (NMDA) receptors. patsnap.com It helps to stabilize these receptors, which plays a role in its neuroprotective properties. patsnap.com Some related nootropic compounds have been shown to potentiate NMDA receptor function through mechanisms involving protein kinase C and attenuation of the magnesium block. nih.gov Piracetam (B1677957), a related compound, has been found to increase the density of NMDA receptors in the brains of aged mice. nih.gov

Table 1: this compound's Effects on Glutamatergic Receptors

Receptor Subtype Mechanism of Action Reported Effect
AMPA Positive Allosteric Modulator Enhances glutamatergic transmission, increases density of binding sites. researchgate.netnih.gov
NMDA Modulator/Stabilizer Contributes to neuroprotective effects. patsnap.com

Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system, playing a critical role in reducing neuronal excitability. researchgate.net this compound is reported to have an activating effect on the GABAergic system. wikipedia.org While the precise mechanisms of its interaction with GABA receptors are not as extensively detailed as its effects on other systems, its anticonvulsant properties suggest a significant influence on inhibitory neurotransmission. nih.gov

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is fundamental for cognitive functions such as learning and memory. patsnap.compatsnap.com this compound's modulation of this system is a significant contributor to its nootropic profile.

Acetylcholine Availability: The compound is thought to increase the availability of acetylcholine in the brain, which enhances cognitive functions. patsnap.com

Nicotinic Acetylcholine Receptors (nAChRs): this compound binds to α4β2 nicotinic acetylcholine receptors in the brain cortex. wikipedia.org Research on the related compound nefiracetam (B1678012) shows it can modulate acetylcholine receptor currents through different signal transduction pathways, suggesting a potential mechanism for this compound. nih.gov

Muscarinic Acetylcholine Receptors (mAChRs): Racetams like piracetam are known to improve the function of acetylcholine via muscarinic cholinergic receptors, which are implicated in memory processes. nih.gov

Table 2: this compound's Interaction with the Cholinergic System

Component Mechanism of Action Reported Effect
Acetylcholine (ACh) Increases availability Enhances learning and memory. patsnap.com
α4β2 nAChRs Binds to receptor IC50 of 5.86 μM in mouse brain cortex. wikipedia.org
Muscarinic Receptors Modulates function Implicated in memory processes. nih.gov

Dopamine (B1211576) is a key neurotransmitter involved in motivation, mood, attention, and motor control. patsnap.com this compound significantly impacts the dopaminergic system, which underlies its psychostimulatory effects.

Dopamine Transporter (DAT): The (R)-enantiomer of this compound is a selective dopamine reuptake inhibitor. wikipedia.org By blocking the dopamine transporter, it increases the extracellular levels of dopamine. wikipedia.org Animal studies have confirmed an increase in extracellular dopamine levels following administration. wikipedia.org

Dopamine Receptor Density: this compound is believed to increase the density of dopamine receptors. patsnap.com This heightened sensitivity to dopamine can result in increased motivation and improved cognitive performance. patsnap.com

Serotonin (B10506) is a neurotransmitter that modulates mood, cognition, and various physiological processes. Studies on the parent compound, piracetam, have shown dose-dependent effects on brain serotonin levels, suggesting that this compound may also influence the serotonergic system. nih.gov However, specific research detailing this compound's direct and extensive interaction with serotonin receptors and transporters is less established compared to its effects on other neurotransmitter systems.

The adrenergic system, which includes noradrenaline (norepinephrine), is involved in alertness, arousal, and the "fight-or-flight" response. This compound's interaction with this system contributes to its stimulant-like effects. The (R)-enantiomer of this compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), though its affinity for the norepinephrine (B1679862) transporter (NET) is lower than for the dopamine transporter. wikipedia.org This action leads to increased levels of noradrenaline in the synapse, which can enhance alertness and focus.

Table 3: Summary of this compound's Neurotransmitter System Modulation

Neurotransmitter System Key Interaction Primary Effect
Glutamatergic Positive modulation of AMPA and NMDA receptors Enhanced synaptic plasticity, neuroprotection. researchgate.netnih.govpatsnap.com
GABAergic Activation of the GABAergic system Contributes to anticonvulsant properties. wikipedia.orgnih.gov
Cholinergic Increased acetylcholine availability, nAChR binding Improved memory and learning. wikipedia.orgpatsnap.com
Dopaminergic Dopamine reuptake inhibition, increased receptor density Increased motivation, focus, and psychostimulation. wikipedia.orgpatsnap.com
Serotonergic Potential modulation of serotonin levels Effects are less defined. nih.gov
Adrenergic Norepinephrine reuptake inhibition Increased alertness and arousal. wikipedia.org

Other Receptor Interactions (e.g., Adenosine (B11128), Cannabinoid, Opioid, Histamine, Nociceptin, Orexin, Neuropeptide Y)

While this compound's primary mechanisms are often associated with the modulation of cholinergic and dopaminergic systems, its interactions with other receptor systems are not as extensively documented in scientific literature. patsnap.compatsnap.comnootropicsnowph.com Research indicates that this compound binds to α4β2 nicotinic acetylcholine receptors in the cerebral cortex. wikipedia.org It is also described as a positive allosteric modulator of AMPA receptors. wikipedia.org However, current research provides limited information regarding direct and significant interactions of this compound with adenosine, cannabinoid, opioid, histamine, nociceptin, orexin, or neuropeptide Y receptors. The biological actions of nociceptin/orphanin FQ (N/OFQ), for instance, are mediated by a specific G-protein coupled receptor (NOP receptor) which shares homology with classical opioid receptors but has a distinct pharmacological profile that is typically resistant to the non-selective opioid antagonist naloxone. nih.govnih.govresearchgate.net There is no direct evidence to suggest this compound acts on this or the other specified receptor systems.

Influence on Neurotrophic Factors

Brain-Derived Neurotrophic Factor (BDNF)

This compound has been shown to influence the levels of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, growth, and differentiation. nih.govmdpi.com A study involving subchronic administration of various nootropic drugs to mice with differing levels of exploratory behavior efficacy demonstrated that this compound (referred to as Phenotropil) increased the concentration of BDNF in the hippocampus. nih.govresearchgate.net

This effect was notably observed only in mice with low exploratory efficacy (LE), which had a lower initial BDNF concentration compared to the high efficacy (HE) group. nih.govresearchgate.net Following administration of this compound, the BDNF level in the hippocampus of LE mice rose from a baseline of 0.091 +/- 0.005 pg/µg to 0.119 +/- 0.006 pg/µg. nih.gov This suggests that this compound's neurotrophic effects may be more pronounced in conditions of cognitive deficiency. nih.gov The study highlights that the nootropic effect of this compound may be realized, at least in part, through its ability to elevate hippocampal BDNF levels. nih.govresearchgate.net

Table 1: Effect of this compound (Phenotropil) on Hippocampal BDNF Levels in Mice

Group Treatment Baseline BDNF (pg/µg) Post-treatment BDNF (pg/µg) Change
Low Efficacy (LE) Control 0.091 ± 0.005 N/A N/A
Low Efficacy (LE) This compound 0.091 ± 0.005 0.119 ± 0.006 ▲ 30.8%
High Efficacy (HE) Control 0.177 ± 0.005 N/A N/A
High Efficacy (HE) This compound 0.177 ± 0.005 No significant change -

Data sourced from a study on nootropic drugs' effects on BDNF levels. nih.govresearchgate.net

Cellular and Subcellular Effects

Neuronal Growth and Survival

The influence of this compound on Brain-Derived Neurotrophic Factor (BDNF) is directly linked to its potential effects on neuronal growth and survival. droracle.ai BDNF is a key neurotrophin that plays a fundamental role in promoting the growth, differentiation, and survival of neurons. nih.govmdpi.comdbem.org It is essential for neurogenesis, the process of generating new neurons from neural stem cells. nih.gov By increasing the availability of BDNF in the hippocampus, this compound may contribute to a cellular environment that is more conducive to the maintenance and survival of existing neurons and the growth of new ones, particularly under conditions of neurological stress or deficit. mdpi.comnih.gov

Synaptic Plasticity and Neuroplasticity

This compound is thought to enhance neuroplasticity, which is the brain's ability to adapt and reorganize itself by forming new neural connections. dbem.org Its mechanism is believed to involve the modulation of synaptic plasticity, the process by which the strength of synapses changes over time. patsnap.comdbem.org Research suggests that this compound may increase the density of N-methyl-D-aspartate (NMDA) and AMPA receptors, which are glutamate receptors critical for synaptic plasticity and memory formation. patsnap.comnootropicsnowph.com

The process of long-term potentiation (LTP), a persistent strengthening of synapses that underlies learning and memory, is heavily dependent on these receptors. khanacademy.org this compound's ability to increase BDNF levels further supports its role in neuroplasticity, as BDNF is a critical regulator of synaptic function and plasticity, promoting the formation of new synapses. dbem.orgbrieflands.com The structurally related compound piracetam has also been shown to improve neuroplasticity. nih.govnih.gov

Mitochondrial Function and Protection

There is evidence to suggest that this compound exerts a protective effect on mitochondria. droracle.ai This aligns with findings for the broader racetam class of compounds. The parent compound, piracetam, has been shown to improve mitochondrial function, particularly under conditions of oxidative stress and aging. nih.govnih.gov

Piracetam's protective mechanism involves enhancing the fluidity of the mitochondrial membrane, which is crucial for efficient energy production. nbinno.com Studies have demonstrated that therapeutically relevant concentrations of piracetam can improve mitochondrial membrane potential and ATP production in cells following oxidative stress. nih.govnih.gov This stabilization and protection of mitochondria may be a key mechanism explaining the beneficial effects of racetams. nih.gov By preserving mitochondrial function, this compound may help protect brain cells from damage and support the high energy demands required for optimal cognitive performance. researchgate.netnbinno.com

Table 2: Mentioned Compounds

Compound Name
This compound
Phenylpiracetam
Piracetam
Phenotropil
Naloxone

Reduction of Oxidative Stress

This compound, also known as Phenylpiracetam, exhibits neuroprotective properties that include the mitigation of oxidative stress, a key factor in neuronal damage. researchgate.net Research indicates that the compound helps to protect neurons from the detrimental effects of oxidative stress, in part, by stabilizing neuronal membranes. nih.gov This stabilization is crucial in maintaining cellular integrity when faced with an onslaught of reactive oxygen species (ROS). nih.gov

While direct studies detailing this compound's impact on specific antioxidant enzymes are limited, research on the broader racetam class of compounds, to which this compound belongs, provides significant insights. The parent compound, piracetam, has been shown to counteract mitochondrial dysfunction that occurs as a result of oxidative stress. nih.gov In conditions of heightened oxidative stress, such as aging, there is often an adaptive increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR). nih.gov Studies on piracetam have demonstrated that treatment can reduce the elevated activity of these enzymes in the aged mouse brain, suggesting a restoration of redox balance. nih.gov

Table 1: Effects of Piracetam on Markers of Oxidative Stress
MarkerEffect of PiracetamSignificance
Mitochondrial Membrane PotentialImproves following oxidative stressIndicates enhanced mitochondrial health and function.
ATP ProductionImproves following oxidative stressReflects restored cellular energy metabolism.
Superoxide Dismutase (SOD) Activity (in aged brains)Reduces elevated levelsSuggests a decrease in the overall oxidative burden.
Glutathione Peroxidase (GPx) Activity (in aged brains)Reduces elevated levelsPoints towards a normalization of antioxidant defenses.

Anti-inflammatory Pathways in the Brain

This compound has demonstrated notable anti-inflammatory effects within the central nervous system, primarily through the modulation of key inflammatory mediators. nih.gov Studies involving the R-enantiomer, R-phenylpiracetam, have shown its ability to significantly attenuate the overexpression of pro-inflammatory genes in response to inflammatory stimuli. nih.gov

In experimental models using lipopolysaccharide (LPS) to induce an inflammatory response, a single injection of R-phenylpiracetam was found to reduce the overexpression of genes for tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS). nih.gov These molecules are pivotal in initiating and propagating the inflammatory cascade in the brain.

Further research on Phenotropil, a brand name for this compound, has elucidated its immunomodulatory capabilities. nih.gov In a state of immune system hyperreactivity induced by LPS, which leads to an increase in pro-inflammatory cytokines IL-1β and IL-6 and a decrease in the anti-inflammatory cytokine IL-4, this compound treatment was shown to restore the normal levels of IL-1β and IL-6 while increasing the levels of IL-4. nih.gov This indicates a balancing effect on the cytokine profile, shifting it from a pro-inflammatory to a more anti-inflammatory state.

The anti-inflammatory action of this compound has also been observed in other models of inflammation. For instance, pre-treatment with R-phenylpiracetam dose-dependently reduced paw edema in a carrageenan-induced inflammation model, further supporting its systemic anti-inflammatory properties that are relevant to neuroinflammation. nih.gov

Table 2: this compound's Modulation of Inflammatory Cytokines in LPS-Induced Hyperreactivity
CytokineChange with LPS StimulationEffect of this compound (Phenotropil)
Interleukin-1β (IL-1β)IncreaseRestored to normal levels
Interleukin-6 (IL-6)IncreaseRestored to normal levels
Interleukin-4 (IL-4)DecreaseIncreased

Pharmacological Profile and Pharmacodynamics

Receptor Binding and Ligand Interactions

The precise mechanisms of action of many racetams, including Fonturacetam, are not fully understood wikipedia.orgresearchgate.net. However, research indicates that this compound interacts with several neurotransmitter systems. It is thought to modulate the activity of acetylcholine (B1216132), a neurotransmitter vital for learning and memory patsnap.com. Studies suggest that this compound can increase the density of neuroreceptors, including those for acetylcholine, dopamine (B1211576), GABA, and NMDA, potentially leading to increased binding sites for these neurotransmitters nootropicsexpert.com.

This compound has been shown to interact with certain nicotinic acetylcholine receptors, binding to α4β2 nicotinic acetylcholine receptors in the mouse brain cortex with an IC50 of 5.86 μM wikipedia.org. While some sources suggest this compound primarily acts on nicotinic cholinergic receptors, others indicate inertness towards dopamine and serotonin (B10506) receptors, with significant competition observed for nicotinic cholinergic receptors reddit.com. Additionally, racetams, including this compound, have been described as potentiators of AMPA receptors, which are the predominant excitatory neurotransmitter receptors in the brain wikipedia.orgresearchgate.net. Dysfunction of AMPA receptors is implicated in various neurological disorders, and their synaptic trafficking is thought to be involved in neuronal plasticity, learning, and memory researchgate.net. This compound is also believed to improve neuronal communication by increasing the density of NMDA and AMPA receptors patsnap.com.

Comparative Potency Analysis (e.g., vs. Piracetam (B1677957) and other Racetams)

This compound is generally considered more potent than piracetam nootropicsexpert.comontosight.aimedsafe.govt.nzinvivochem.comresearchgate.net. The addition of a phenyl group to the piracetam molecule is believed to enhance this compound's potency and its ability to cross the blood-brain barrier nootropicsexpert.compatsnap.com. This compound has been described as being 20 to 60 times more potent than piracetam nootropicsexpert.commedsafe.govt.nz. This higher potency allows for noticeable effects at lower doses compared to piracetam ontosight.ai.

While comparisons to other specific racetams like Aniracetam, Oxiracetam, and Pramiracetam in terms of a direct potency ratio are not consistently provided across sources, the addition of the phenyl group in this compound is a key structural difference that distinguishes its pharmacological profile and generally indicates enhanced activity compared to the base piracetam molecule nootropicsexpert.comontosight.aipatsnap.com. Other racetams like Aniracetam are also noted for their cognitive-enhancing properties and interaction with neurotransmitter systems, but the specific comparative potency to this compound can vary depending on the measured effect and experimental model nih.gov.

Preclinical Research on Fonturacetam S Efficacy

Animal Models of Cognitive Dysfunction

Fonturacetam has been investigated in several animal models to determine its effects on various aspects of cognitive function.

The anti-amnesic properties of this compound have been demonstrated in established preclinical models. In a study involving rats with scopolamine-induced amnesia, this compound was evaluated using the conditioned passive avoidance task (PAT) researchgate.net. This task assesses memory by measuring an animal's latency to enter a chamber where it previously received an aversive stimulus researchgate.netnih.govnih.gov. Administration of scopolamine, a cholinolytic drug, is a standard method for inducing memory deficits in these models researchgate.netnih.gov.

In this model, a single administration of this compound was found to abolish the amnesic effects of scopolamine researchgate.net. The research indicated that scopolamine-induced amnesia was associated with significant changes in the density of various neurotransmitter receptors in the brain, including an increase in n-choline and NMDA receptors. This compound administration counteracted these changes, suggesting its anti-amnesic effects are mediated through its influence on multiple neuroreceptor systems researchgate.net.

Table 1: this compound in Animal Models of Memory Impairment
Animal ModelTest/ParadigmKey FindingsReference
RatScopolamine-Induced Amnesia (Passive Avoidance Task)Abolished the amnesic effects of scopolamine; counteracted scopolamine-induced changes in n-choline, NMDA, benzodiazepine, and dopamine (B1211576) D1 receptors. researchgate.net

While this compound is reported to improve learning and memory, specific preclinical studies demonstrating its efficacy for enhancing learning processes in standard behavioral paradigms, such as the Morris water maze or radial arm maze in non-impaired animals, were not prominently identified in the reviewed literature. Such tests are standard for evaluating spatial learning and memory in rodents jcdr.netnih.gov.

This compound is indicated for attention deficits in some countries. However, dedicated preclinical studies assessing the efficacy of this compound in established animal models of attention deficit hyperactivity disorder (ADHD), such as the spontaneously hypertensive rat (SHR) or models involving prenatal nicotine exposure, are not detailed in the available research nih.govresearchgate.neteneuro.org. These models are frequently used to screen for compounds that may alleviate symptoms of inattention and hyperactivity eneuro.org.

Executive functions, including cognitive flexibility, are often assessed in animal models using tasks like reversal learning or the attentional set-shifting task nih.govtandfonline.com. These tasks measure an animal's ability to adapt its behavior to changing rules and contingencies. Preclinical research specifically investigating the effects of this compound on performance in these executive function tasks was not identified in the searched literature.

Neurological and Psychiatric Models

The neuroprotective potential of this compound has been a key area of preclinical investigation, particularly in models relevant to neurological injuries like stroke.

The neuroprotective effects of this compound have been studied in rat models of cerebral ischemia. In one study, Wistar rats were subjected to cerebral ischemia through the occlusion of carotid arteries combined with gravitational overload nih.gov. The results demonstrated that this compound significantly reduced the manifestations of neurological deficits caused by the ischemic event.

Compared to Piracetam (B1677957), this compound showed a more pronounced effect in retaining locomotor, research, and memory functions in the animals post-ischemia. Furthermore, it led to a higher survival rate among the experimental animals and better supported the restoration of local cerebral blood flow nih.gov. These findings underscore the compound's potential neuroprotective activity in the context of cerebrovascular disorders nih.govstorkapp.mefrontiersin.orgnih.gov.

Table 2: this compound in Animal Models of Neurological Disorders
Animal ModelDisorder ModelKey FindingsReference
Wistar RatGravitational Cerebral IschemiaReduced neurological deficits; retained locomotor, research, and memory functions; increased survival rate; favored restoration of cerebral blood flow. nih.gov

Neurodegenerative Pathologies (e.g., Alzheimer's Disease, Parkinson's Disease)

Preclinical research suggests a potential role for nootropic agents like this compound in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease plos.org. The therapeutic rationale for their use often stems from their purported ability to enhance cognitive function and provide neuroprotective effects.

Animal models are crucial in the preclinical assessment of potential treatments for these complex disorders. For Alzheimer's disease, transgenic mouse models that overexpress proteins associated with the disease, such as amyloid precursor protein (APP) and presenilin 1 (PS1), are commonly used to replicate the hallmark amyloid-beta plaque pathology biospective.comscienceopen.comembopress.org. These models allow for the evaluation of a compound's ability to mitigate plaque formation and improve cognitive deficits. While the broader class of nootropics has been investigated for these effects, specific preclinical studies detailing this compound's efficacy in these Alzheimer's models are not extensively available in the reviewed literature nih.govnih.govscitechdaily.com.

Similarly, preclinical models of Parkinson's disease often involve the use of neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce the degeneration of dopaminergic neurons, mimicking the primary pathology of the disease nih.govnih.govmdpi.cominotiv.com. These models are instrumental in assessing a drug's potential to protect these neurons and alleviate motor symptoms. While this compound is mentioned as a substance of interest for neurodegenerative conditions, detailed preclinical data from these specific Parkinson's models is limited in the available scientific literature plos.org.

Table 1: Preclinical Models for Neurodegenerative Pathologies

Disease Model Typical Animal Key Pathological Feature Modeled Potential Therapeutic Outcome with this compound
Alzheimer's Disease (APP/PS1 Transgenic Mice) Mouse Amyloid-beta plaque deposition, cognitive deficits. Potential for cognitive improvement and neuroprotection.
Parkinson's Disease (6-OHDA or MPTP induced) Rodent, Primate Dopaminergic neuron degeneration, motor deficits. Potential for neuroprotection and symptomatic relief.

Epilepsy and Seizure Models (Anticonvulsant Activity)

This compound has been reported to possess anticonvulsant properties in preclinical settings plos.org. Standardized animal models are employed to screen for and characterize the antiepileptic potential of investigational compounds.

The Maximal Electroshock Seizure (MES) test is a widely used preclinical model that induces generalized tonic-clonic seizures via electrical stimulation. A compound's ability to prevent the tonic hindlimb extension phase of the seizure is a key indicator of its potential efficacy against this type of seizure nih.govnih.govnih.govslideshare.netslideshare.net.

Another critical screening tool is the Pentylenetetrazole (PTZ)-induced seizure model . PTZ, a GABA-A receptor antagonist, induces clonic seizures, which are considered a model for generalized absence and myoclonic seizures plos.orgnih.govmeliordiscovery.comnih.govbiorxiv.orgnih.gov. The effectiveness of a compound in this model is typically measured by its ability to increase the latency to seizure onset or prevent seizures altogether.

While this compound is noted for its anticonvulsant effects, specific quantitative data, such as the median effective dose (ED50) in these models, were not detailed in the reviewed literature.

Table 2: Preclinical Models for Epilepsy and Seizure Activity

Seizure Model Description Endpoint Measured Reported Activity of this compound
Maximal Electroshock Seizure (MES) Electrically induced generalized tonic-clonic seizures. Prevention of tonic hindlimb extension. Anticonvulsant effects reported.
Pentylenetetrazole (PTZ)-induced Seizure Chemically induced clonic seizures. Increased seizure latency or prevention of seizures. Anticonvulsant effects reported.

Asthenic Conditions and Fatigue

This compound has been investigated for its potential to alleviate asthenic conditions and fatigue plos.org. Preclinical research in this area often utilizes models that induce a state of fatigue or reduced physical performance in animals to assess the efficacy of potential treatments. While specific preclinical models for asthenia were not detailed in the provided search results, the general approach involves measuring changes in motor activity, endurance, or the reversal of chemically-induced fatigue.

Depression and Apathy Models (Antidepressant Effects)

Anxiety Models (Anxiolytic Effects)

This compound has been reported to have anxiolytic properties in preclinical research plos.org. The Elevated Plus Maze (EPM) is a widely recognized preclinical model for assessing anxiety-like behavior in rodents scienceopen.comnih.govmeliordiscovery.comresearchgate.netnih.govnih.gov. The apparatus consists of two open and two enclosed arms. A compound with anxiolytic potential is expected to increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety. While this compound's anxiolytic potential is mentioned, detailed results from EPM studies were not found in the provided search results.

Table 3: Preclinical Models for Depression and Anxiety

Condition Preclinical Model Principle Potential Effect of this compound
Depression Forced Swim Test (FST) Measures behavioral despair (immobility) in rodents. Reduction in immobility time.
Anxiety Elevated Plus Maze (EPM) Assesses anxiety-like behavior based on exploration of open vs. enclosed spaces. Increase in time spent in and entries into open arms.

Psychostimulant and Adaptogenic Properties

This compound is recognized for its psychostimulant and adaptogenic effects plos.org. Preclinical studies evaluating psychostimulant properties often measure changes in locomotor activity researchgate.net. An increase in spontaneous motor activity in rodents following administration of a compound can be indicative of a stimulant effect. The doses at which psychostimulants enhance cognitive functions versus those that induce hyperactivity are a critical aspect of this research nih.govnih.gov.

Adaptogens are substances that are thought to increase the body's resistance to stress. Preclinical evidence for adaptogenic effects can come from various models that assess an organism's ability to cope with physical or psychological stressors mdpi.com. While this compound is described as having these properties, detailed preclinical studies quantifying these effects were not extensively covered in the reviewed literature.

Regulation of Activation and Inhibition Processes in CNS

The balance between excitatory and inhibitory neurotransmission is fundamental for proper CNS function nih.govresearchgate.netmdpi.comyoutube.com. An imbalance is implicated in various neurological and psychiatric disorders. Key excitatory and inhibitory neurotransmitters include glutamate (B1630785) and GABA, respectively. Preclinical research into a compound's effect on this balance can involve various techniques, from in-vitro electrophysiological recordings to in-vivo microdialysis to measure neurotransmitter levels in specific brain regions. While the broad pharmacological profile of this compound suggests it modulates CNS activity, specific preclinical studies detailing its precise mechanisms on the regulation of excitatory and inhibitory processes are not well-documented in the provided search results.

Resistance to Hypoxia and Toxic Effects

Preclinical evidence suggests that this compound may enhance the brain's resistance to hypoxia and various toxic insults. While comprehensive quantitative data from animal studies are not extensively detailed in publicly available literature, clinical assessments have indicated a notable increase in the brain tissue's tolerance to low oxygen conditions and harmful substances following the administration of this compound. This protective effect is a key aspect of its nootropic profile, suggesting a mechanism that supports cellular integrity and function under physiological stress.

Research on related compounds, such as piracetam, provides further insight into these protective mechanisms. Studies have demonstrated that piracetam can offer neuroprotective effects against chemically induced injuries. For instance, in animal models, piracetam has been shown to mitigate the negative behavioral effects observed after exposure to heavy metals. This suggests a potential for compounds in the racetam class to bolster the central nervous system's defenses against neurotoxins. The anti-hypoxic activity of piracetam has also been noted to be more pronounced at higher dosages, indicating a dose-dependent protective action against the detrimental effects of oxygen deprivation on brain function. Nootropic drugs, in general, are recognized for their ability to enhance the resistance of nerve cells to the impacts of hypoxia and intoxication.

Metabolic and Endocrine System Studies

Adipose Tissue Metabolism and Lipolytic Effects

Chemoreactomic analyses have predicted a significant lipolytic effect for this compound, distinguishing it from other racetams. This effect is theorized to result from the activation of several key receptors, including β3-adrenoceptors, adenosine (B11128) receptors, and glucagon-like peptide receptors. wisc.edu The total predicted lipolytic effect score for this compound was calculated to be 4.3±0.9, which is notably higher than that of pramiracetam (3.0±1.4) and other racetams (2.5±1.5). wisc.edu

Preclinical studies involving S-phenylpiracetam, an optical isomer of this compound, in animal models of obesity have provided concrete evidence of its effects on adipose tissue. In Western diet-fed mice and obese Zucker rats, daily oral administration of S-phenylpiracetam for 8 and 12 weeks, respectively, resulted in a significant decrease in fat mass accumulation. nih.gov

Table 1: Effect of S-Phenylpiracetam on Adipose Tissue Metabolism in Obese Animal Models

Animal ModelTreatment DurationKey FindingReference
Western Diet-Fed Mice8 weeksSignificant decrease in fat mass increase nih.gov
Obese Zucker Rats12 weeksSignificant decrease in fat mass increase nih.gov

Appetite Regulation

This compound is believed to contribute to the normalization of appetite through its interaction with various receptors. Chemoreactomic analysis suggests that it specifically inhibits cannabinoid, opioid, histamine, glutamate, nociceptin, orexin, and neuropeptide Y receptors, all of which are involved in appetite signaling pathways. wisc.edu This inhibitory action is proposed as a key mechanism for reducing excess appetite.

Carbohydrate and Fat Metabolism Modulation

This compound has been shown to influence the metabolism of both carbohydrates and fats. Preclinical research indicates that it plays a role in the multi-level correction of target transmitters and receptors that control these metabolic processes. This includes effects on leptin, cannabinoid receptors, adrenoreceptors, and peroxisome receptors.

In studies with S-phenylpiracetam, treatment led to a reduction in plasma glucose and leptin concentrations in both Western diet-fed mice and obese Zucker rats. nih.gov Furthermore, the compound improved adaptation to hyperglycemia in a glucose tolerance test in both animal models. nih.gov These findings suggest a direct impact on glucose homeostasis and insulin sensitivity.

Table 2: Effects of S-Phenylpiracetam on Carbohydrate and Fat Metabolism Markers

Animal ModelParameter MeasuredEffect of S-PhenylpiracetamReference
Western Diet-Fed Mice & Obese Zucker RatsPlasma GlucoseReduced nih.gov
Plasma LeptinReduced nih.gov
Glucose Tolerance TestLowered hyperglycemia nih.gov

Metabolic Syndrome Implications

The combined effects of this compound on adipose tissue, appetite, and carbohydrate and fat metabolism have significant implications for its potential use in the context of metabolic syndrome. By reducing body weight gain and improving the adaptation to hyperglycemia without stimulating locomotor activity, S-phenylpiracetam demonstrates a profile that could be beneficial for treating obesity in patients with metabolic syndrome. nih.gov The multi-faceted approach of regulating key metabolic pathways suggests that this compound could address several components of metabolic syndrome simultaneously.

Physical Performance and Stress Resistance

This compound is recognized for its "actoprotective" properties, which refer to its ability to enhance the body's resistance to physical exertion and stress without increasing oxygen consumption. This effect is thought to contribute to its capacity to improve physical performance and tolerance to stressful conditions.

While specific preclinical data on physical endurance tests like forced swimming or workload capacity in animal models are not extensively detailed in the available literature, the compound's classification as an actoprotector implies a positive influence on these parameters. Animal models of stress, such as the forced swim test, are commonly used to evaluate the efficacy of compounds on stress resistance and behavioral despair. In this test, a reduction in immobility time is often interpreted as an antidepressant-like and stress-coping effect.

Furthermore, this compound is reported to increase tolerance to extreme temperatures and stress. The neurobiological underpinnings of stress resistance are complex, involving various neurotransmitter systems. Preclinical models of stress investigate behavioral and physiological changes to understand how an organism adapts. The mechanisms by which this compound exerts its stress-protective effects are likely linked to its broader neurochemical actions, contributing to an enhanced ability to cope with physical and psychological stressors.

Physical Endurance and Stamina

Preclinical studies, primarily in rodent models, suggest that this compound may possess properties that enhance physical endurance and stamina. These investigations often utilize standardized behavioral tests, such as the forced swim test and open-field test, to quantify the effects of the compound on physical activity and endurance.

One key study investigated the stereoselective pharmacological activity of the R- and S-enantiomers of phenotropil (this compound) in various behavioral tests in mice. In the open-field test, which assesses locomotor activity, a single administration of R-phenotropil at doses of 10 and 50 mg/kg resulted in a significant increase in movement. nih.gov Similarly, the S-enantiomer also produced a significant increase in locomotor activity at a dose of 50 mg/kg. nih.gov

The forced swim test is another widely used assay to evaluate the potential antidepressant and endurance-enhancing effects of compounds. In this test, an increase in active, escape-oriented behaviors is interpreted as an antidepressant-like effect and can also be indicative of enhanced physical stamina. The study found that R-phenotropil demonstrated an antidepressant effect at doses of 50 and 100 mg/kg, while S-phenotropil was effective at a dose of 100 mg/kg. nih.gov

These findings suggest that both enantiomers of this compound contribute to its effects on locomotor activity and antidepressant-like behavior, with the R-enantiomer appearing to be more potent in some measures. The observed increase in motor activity and active coping behaviors in these preclinical models points towards a potential for this compound to enhance physical endurance and stamina.

Effects of this compound Enantiomers on Locomotor Activity in Mice (Open-Field Test)

CompoundDose (mg/kg)Effect on Locomotor Activity
R-phenotropil10Significant Increase
R-phenotropil50Significant Increase
S-phenotropil50Significant Increase

Effects of this compound Enantiomers in the Forced Swim Test in Mice

CompoundDose (mg/kg)Observed Effect
R-phenotropil50Antidepressant-like Effect
R-phenotropil100Antidepressant-like Effect
S-phenotropil100Antidepressant-like Effect

Resistance to Extreme Conditions (e.g., Cold, Overload)

This compound was initially developed to increase the physical and mental performance of astronauts during various stages of space flights, which inherently involves exposure to extreme conditions. researchgate.net Preclinical research has explored its potential to enhance resistance to such stressors, including cold and physical overload.

Animal studies have indicated that this compound may increase an animal's tolerance to cold temperatures. researchgate.net This suggests a potential adaptogenic effect, helping the organism to better cope with environmental stressors. The mechanisms underlying this reported cold resistance have not been fully elucidated in the available preclinical literature.

In addition to cold tolerance, this compound has been investigated for its ability to counteract the effects of physical overload. In animal models, it has been shown to have an antiamnesic effect and to weaken the sedative effects of other substances, suggesting a capacity to maintain central nervous system function under stressful conditions. researchgate.net The development of the compound for cosmonauts was driven by the need for a substance that could sustain both physical and cognitive performance under the demanding conditions of space travel. researchgate.net

While the preclinical data on resistance to extreme conditions are not as extensively quantified in publicly available literature as its effects on stamina, the historical context of its development and the results from animal studies point towards a potential role for this compound in enhancing the body's resilience to various physiological stressors.

Clinical Research and Therapeutic Applications

Clinical Efficacy in Cognitive Impairment

Fonturacetam has been investigated for its potential to ameliorate cognitive deficits arising from a variety of conditions. Research suggests its utility in several areas of cognitive impairment recovery.

Post-encephalopathic Conditions

While the use of this compound is indicated for symptoms following encephalopathy, specific clinical trials detailing its efficacy in post-encephalopathic cognitive impairment are not extensively available in the reviewed literature. General clinical use in some countries supports its application for improving cognitive function after such conditions.

Traumatic Brain Injury Recovery

This compound is prescribed for the improvement of symptoms following traumatic brain injury (TBI) nih.gov. Small clinical studies have suggested a potential link between the prescription of phenylpiracetam (this compound) and improvement in encephalopathic conditions, including TBI nih.gov. However, detailed clinical trial data with specific cognitive outcomes and recovery metrics for this compound in TBI recovery were not found in the available search results.

Glioma Surgery Recovery

Cerebrovascular Deficiency

In Russia and certain other Eastern European nations, this compound is an approved treatment for cerebrovascular deficiency nih.gov. It has been reported to improve regional blood flow in ischemic areas of the brain, which is a key mechanism in addressing cognitive symptoms associated with cerebrovascular insufficiency nih.gov.

Aging-Associated Cognitive Decline

This compound is indicated for memory decline in some countries nih.gov. While its predecessor, piracetam (B1677957), has been studied for cognitive impairment in the elderly, specific, large-scale clinical trials on this compound for aging-associated cognitive decline with detailed outcomes were not identified in the provided search results.

Therapeutic Use in Specific Disorders

Beyond general cognitive impairment, this compound has been clinically evaluated for its therapeutic potential in specific neurological and psychiatric conditions.

Asthenia

A significant body of research supports the use of this compound in the treatment of asthenia (weakness and lack of energy). A meta-analysis of 11 studies encompassing 549 patients demonstrated that a one-month course of this compound led to a statistically significant reduction in asthenia levels as measured by the Multidimensional Fatigue Inventory (MFI-20) scale. mdpi.com The average reduction in the MFI-20 score was 16.3 points. mdpi.com

Clinical Trial Data for this compound in Asthenia
Study/AnalysisNumber of PatientsPrimary Outcome MeasureKey Findings
Meta-analysis (Devlikamova & Safina, 2025)549Change in MFI-20 Scale ScoreAverage reduction of 16.3 points (p<0.0001) mdpi.com
Observational Program50Overall Efficacy98% efficacy reported nih.gov

Epilepsy

This compound has demonstrated anticonvulsant effects and has been used as an add-on therapy in the management of epilepsy nih.gov. It has been noted to reduce the frequency of seizures and improve cognitive function in some patients nih.gov. However, specific clinical trial data on seizure frequency reduction and responder rates were not detailed in the provided search results.

Stroke Recovery

The potential of this compound in post-stroke recovery has been an area of interest. While direct, large-scale clinical trials on this compound for stroke recovery are not extensively documented in the search results, its effects on cerebrovascular deficiency and cognitive function suggest a potential role in the rehabilitation of stroke patients.

Asthenic Syndrome Treatment

This compound has been the subject of clinical research for its potential therapeutic effects in managing asthenic syndrome, a condition characterized by weakness, fatigue, and a diminished capacity for mental and physical exertion. A significant body of evidence comes from a meta-analysis that aggregated the results of 11 clinical studies. This analysis included a total of 549 patients, with an average age of 45.9 years. The findings indicated that a one-month course of this compound treatment led to a statistically significant reduction in the severity of asthenia, as measured by the Multidimensional Fatigue Inventory-20 (MFI-20) scale. On average, patients experienced a 16.3-point reduction on this scale.

In addition to this meta-analysis, an observational clinical program involving 50 patients with various forms of asthenic disorder provided further support for the efficacy of this compound. In this study, a 30-day treatment period resulted in a 23.5% decrease in the severity of asthenia symptoms according to the MFI-20 scale. Notably, the therapeutic benefits appeared to extend beyond the treatment period, with a cumulative reduction of 69% in symptoms observed at a 60-day follow-up. This suggests a potential for lasting improvement in patients treated with this compound.

Table 1: Summary of Clinical Research on this compound for Asthenic Syndrome

Study DesignNumber of ParticipantsKey Findings
Meta-analysis of 11 studies549After one month of treatment, a significant average reduction of 16.3 points on the MFI-20 scale was observed.
Observational clinical program50A 23.5% reduction in asthenia severity was noted after 30 days of treatment, with a 69% total reduction at the 60-day follow-up.
General Clinical ObservationsNot ApplicableTreatment with this compound has been associated with improvements in emotional well-being, sleep patterns, cognitive function, and overall quality of life.

Depression and Anxiety Management

This compound has been investigated for its potential role in managing symptoms of depression and anxiety. The compound is reported to possess both anxiolytic (anxiety-reducing) and antidepressant properties. Clinical research has suggested that this compound may be effective in reducing the severity of both depressive and anxiety disorders.

Studies have indicated that the therapeutic effects of this compound extend to improving symptoms commonly associated with depression and anxiety. While the existing body of research points to a potential benefit of this compound in the management of these conditions, further large-scale, controlled clinical trials are necessary to fully elucidate its efficacy, establish optimal treatment protocols, and provide a more detailed understanding of its impact on specific patient populations with depressive and anxiety disorders.

Epilepsy (Add-on Therapy)

This compound has been identified as having anticonvulsant effects, leading to its investigation as a potential add-on therapy in the comprehensive treatment of epilepsy. The rationale for its use in this context is based on its purported ability to modulate neuronal activity and protect against seizures.

Research into the application of this compound in epilepsy suggests that it may offer benefits when used in conjunction with standard antiepileptic drugs. The aim of this adjunctive therapy is to enhance seizure control, particularly in patients who may not achieve an optimal response from their existing treatment regimens.

While the preliminary findings are promising, the scientific community has called for more extensive research to be conducted in this area. Further studies are needed to rigorously evaluate the antiepileptic action of this compound and to determine its effectiveness and role within a complex therapeutic strategy for epilepsy management.

Attention Deficit Hyperactivity Disorder (ADHD)

The potential application of this compound in the management of Attention Deficit Hyperactivity Disorder (ADHD) has been a subject of scientific interest. This is primarily due to the compound's known nootropic effects, which include improvements in cognitive functions such as attention and memory. Research in the broader category of nootropics has shown some promise in addressing ADHD symptoms.

While direct clinical trial data on this compound specifically for ADHD is not extensively available, the established pharmacological profile of the compound suggests a potential for therapeutic benefit. As a nootropic, this compound is known to influence neurotransmitter systems and enhance cerebral blood flow, mechanisms that are relevant to the neurobiology of ADHD.

It is important to note that while related compounds like Piracetam have been studied as an adjuvant therapy in ADHD with some positive outcomes, these findings cannot be directly extrapolated to this compound. Therefore, dedicated clinical trials are necessary to determine the efficacy and safety of this compound as a potential treatment for ADHD.

Obesity and Metabolic Syndrome

This compound has been examined for its potential therapeutic applications in the context of obesity and metabolic syndrome. Research indicates that the compound may have a role in the regulation of carbohydrate and fat metabolism. This has led to the exploration of its use in patients with metabolic syndrome, a cluster of conditions that includes obesity, high blood pressure, high blood sugar, and abnormal cholesterol or triglyceride levels.

The prospective use of this compound in this area is linked to its broader pharmacological effects, which appear to extend to metabolic processes. While the initial findings are encouraging, further clinical studies are required to fully understand the mechanisms of action and to establish the efficacy and safety of this compound as a treatment for obesity and metabolic syndrome.

Alcohol Intoxication and Addiction

The therapeutic potential of this compound has been explored in the context of alcohol-related conditions, including intoxication and addiction. Research in this area has focused on the compound's ability to mitigate the neurological and behavioral effects of alcohol.

Studies have suggested that this compound may have a protective effect against the cognitive impairments and motor coordination deficits associated with acute alcohol intoxication. Furthermore, there is an interest in its potential role in the management of alcohol addiction, where it may help to reduce cravings and support cognitive function during withdrawal and recovery.

As with other potential applications of this compound, more extensive clinical research is needed to substantiate these preliminary findings and to determine the compound's place in the therapeutic arsenal for alcohol-related disorders.

Glaucoma

The potential therapeutic application of this compound in the treatment of glaucoma has been a subject of preliminary investigation. Glaucoma is a neurodegenerative disease of the optic nerve that leads to progressive vision loss. The interest in this compound for this condition stems from its neuroprotective properties, which may help to preserve retinal ganglion cells and optic nerve fibers from damage.

Research in this area is still in its early stages, and further studies are required to determine the efficacy and safety of this compound as a treatment for glaucoma. The primary goal of such research would be to ascertain whether the neuroprotective effects of the compound can translate into a clinically meaningful preservation of vision in patients with this condition.

Parkinson's Disease-Related Fatigue

While the racemic compound this compound has been studied for various neurological conditions, specific clinical research focusing solely on its efficacy for fatigue related to Parkinson's Disease (PD) is not well-documented in publicly available trial data. A patent application for the R-enantiomer, (R)-phenylpiracetam, suggests its potential for treating Parkinson's disease, noting that it may be more suitable for correcting deficits specific to PD, such as fatigue, than general fatigue google.com. The application references prior studies on the racemic mixture in PD patients, which reported some positive effects on neurological deficiencies and hypokinesia google.com. However, these studies did not provide a clear picture of its benefits, and dedicated clinical trials assessing this compound's impact on the specific symptom of Parkinson's-related fatigue have not been formally published. Older research on a related compound, piracetam, in intellectually impaired patients with Parkinson's disease did not demonstrate significant effects on cognitive or neurological measures nih.gov.

Observational Clinical Programs and Meta-analyses

Observational studies and subsequent meta-analyses have been conducted to evaluate the efficacy of this compound, primarily in the context of asthenia (fatigue). A systematic review and meta-analysis of 11 studies assessed the effectiveness of this compound in treating asthenic syndrome researchgate.net.

The clinical programs evaluating this compound for fatigue and related symptoms have utilized several validated assessment scales to measure outcomes.

Multidimensional Fatigue Inventory (MFI-20): This is a primary assessment tool used across multiple studies to quantify the severity of asthenia. It is a 20-item self-report instrument designed to measure five dimensions of fatigue: General Fatigue, Physical Fatigue, Mental Fatigue, Reduced Motivation, and Reduced Activity researchgate.net.

Hospital Anxiety and Depression Scale (HADS): In some studies, the HADS was used to assess the emotional state of patients, specifically looking for symptoms of anxiety and depression that can be comorbid with asthenia researchgate.net.

EuroQol 5-Dimension 3-Level (EQ-5D-3L): This standardized instrument was used to measure health-related quality of life. One study noted a significant increase in EQ-5D scale values following treatment with this compound researchgate.net.

The use of the SAN (Subjective Assessment of Neurological Deficits) and Spiegel scales in published this compound research is not prominently documented in the reviewed literature.

A meta-analysis pooling data from 549 patients with asthenia demonstrated statistically significant improvements following a one-month course of this compound researchgate.net. The primary efficacy outcome was a substantial reduction in fatigue levels as measured by the MFI-20 scale.

Key findings from the meta-analysis include researchgate.net:

A mean reduction of 16.3 points on the MFI-20 scale (95% CI: 8.85–23.85 points, p<0.0001).

The safety profile was also evaluated, with the frequency of side effects averaging 5.5%. These effects were generally transient and resolved completely within a week of continued treatment researchgate.net.

Outcome MeasureFindingStatistical Significance
MFI-20 Scale ReductionAverage decrease of 16.3 pointsp &lt; 0.0001
Quality of Life (EQ-5D)Statistically significant increasep &lt; 0.0001
Frequency of Side EffectsAveraged 5.5%N/A

Unapproved Therapeutic Use and Regulatory Status

This compound holds a varied and complex regulatory status globally. In Russia and some other Eastern European countries, it is an approved prescription medication for conditions including cerebrovascular deficiency, apathy, and memory problems nih.gov.

However, in many other jurisdictions, including the United States, Europe, and Australia, this compound is not approved for therapeutic use nih.govmsu.edu. The U.S. Food and Drug Administration (FDA) has not approved it, and it cannot be legally marketed as a drug or a dietary supplement msu.edunih.gov. Despite this, this compound and other unapproved racetam-family drugs are sometimes found in over-the-counter cognitive enhancement or "nootropic" supplements sold online nih.govedelmanpclaw.com. This raises safety concerns due to the lack of regulatory oversight on dosage, purity, and the potential for untested combinations with other unapproved substances nih.govedelmanpclaw.com.

Furthermore, due to its stimulant effects, this compound is prohibited in-competition by the World Anti-Doping Agency (WADA) and is included on their list of banned substances nih.gov. It was the first nootropic to be prohibited in sport, a ban that has been in place since 1998 nih.govresearchgate.net.

Region/OrganizationStatusNotes
United States (FDA)UnapprovedConsidered an unapproved drug; illegal to market in dietary supplements msu.edunih.gov.
RussiaApprovedAvailable as a prescription medication nih.gov.
European UnionUnapprovedListed as an unauthorized food or dietary supplement ingredient nih.govresearchgate.net.
Australia (TGA)UnapprovedClassified as a prescription-only substance (Schedule 4), effectively restricting its unapproved use.
World Anti-Doping Agency (WADA)ProhibitedBanned for in-competition use by athletes due to stimulant properties nih.gov.

Methodological Considerations in Fonturacetam Research

Chemoreactomic and Pharmacoinformatic Approaches

Chemoreactomic and pharmacoinformatic analyses have been instrumental in elucidating the molecular mechanisms underlying the effects of fonturacetam. pharmacoeconomics.rupharmacoeconomics.ru These computational methods are based on machine learning systems that analyze the chemical structure of a molecule to predict its pharmacological properties. pharmacoeconomics.ru This is achieved by comparing the structure of this compound to large databases of molecules with known pharmacological actions, such as PubChem, HMDB, STRING, and PharmGKB. pharmacoeconomics.ru

A key finding from these approaches is the prediction that this compound possesses more potent lipolytic (fat-burning) effects compared to other racetams like piracetam (B1677957), aniracetam, pramiracetam, and levetiracetam. pharmacoeconomics.rupharmacoeconomics.ru Chemoreactomic analysis has suggested novel mechanisms for how this compound may influence appetite and body weight. pharmacoeconomics.rupharmacoeconomics.ru

The predicted lipolytic effect of this compound is thought to be mediated through the activation of several receptors, including β3-adrenoceptors, adenosine (B11128) receptors, and glucagon-like peptide receptors. pharmacoeconomics.rupharmacoeconomics.ru Conversely, it is also predicted to inhibit a range of other receptors, such as cannabinoid, opioid, histamine, and glutamate (B1630785) receptors. pharmacoeconomics.rupharmacoeconomics.ru

Table 1: Predicted Molecular Interactions of this compound Influencing Lipolytic Effects
Predicted ActionTarget Receptors/Molecules
Activationβ3-adrenoceptors, adenosine receptors, glucagon-like peptide, sphingosine (B13886) phosphate, peroxisome proliferators
InhibitionCannabinoid receptors, opioid receptors, histamine receptors, glutamate receptors, nociceptin receptors, orexin receptors, neuropeptide Y receptors

Chemoneurocytological Analysis

Chemoneurocytological analysis is another methodology that has been applied to understand the effects of this compound. pharmacoeconomics.rupharmacoeconomics.ru This approach, often used in conjunction with chemoreactomic and pharmacoinformatic methods, helps to further characterize the properties of molecules at a cellular level within the nervous system. pharmacoeconomics.rupharmacoeconomics.ru Studies utilizing this method have contributed to the understanding of this compound's effects on adipose tissue metabolism. pharmacoeconomics.ru The combined results of chemoreactomic, pharmacoinformatic, and chemoneurocytological analyses suggest that this compound has a stronger potential for lipolytic effects than other compounds in the racetam family. pharmacoeconomics.rupharmacoeconomics.ru

Radiosynthesis and Imaging Techniques

To visualize the distribution and uptake of this compound in the brain, researchers have developed radiolabeled versions of the compound for use with imaging technologies like single-photon emission computed tomography (SPECT). researchgate.netbohrium.com

This compound hydrazide has been successfully radiolabeled with technetium-99m ([99mTc]), a commonly used radioisotope in diagnostic imaging. researchgate.netbohrium.com The process was optimized to achieve a high radiochemical yield of 98.9%. researchgate.netbohrium.com The resulting radiocomplex, [99mTc] this compound hydrazide, demonstrated good stability in both saline and serum, which is crucial for its potential use as a radiotracer in living organisms. researchgate.netbohrium.com

Biodistribution studies in mice were conducted to determine where the radiolabeled this compound hydrazide accumulates in the body after injection. researchgate.netbohrium.com These studies revealed significant brain uptake of the tracer. At 5 minutes post-injection, the brain uptake of [99mTc] this compound hydrazide was 8.8% of the injected dose per gram of tissue (% ID/g). researchgate.netbohrium.com This level of brain penetration was notably higher than that of commercially available brain imaging agents such as [99mTc] ECD (4.7% ID/g) and [99mTc] HMPAO (2.25% ID/g). researchgate.netbohrium.com

Table 2: Comparative Brain Uptake of Radiolabeled Tracers in Mice at 5 Minutes Post-Injection
RadiotracerBrain Uptake (% ID/g)
[99mTc] this compound hydrazide8.8
[99mTc] ECD4.7
[99mTc] HMPAO2.25

The successful radiosynthesis and favorable brain uptake of [99mTc] this compound hydrazide suggest its potential as a tool for assessing neuropsychiatric disorders. researchgate.netbohrium.com Brain imaging techniques like SPECT, which would utilize such a tracer, are valuable in the diagnosis and research of various conditions affecting the central nervous system. researchgate.netnih.gov The ability to visualize the distribution of a this compound-based tracer in the brain could provide insights into the pathophysiology of these disorders and aid in the development of new treatments. researchgate.netnih.gov

In Silico Characterization and Assessment

In addition to the chemoreactomic and pharmacoinformatic approaches mentioned earlier, in silico (computer-based) methods have been used to characterize and assess this compound. researchgate.net These computational techniques can predict various properties of a molecule, including its ability to cross the blood-brain barrier and its interactions with biological targets. scienceopen.com The labeled this compound hydrazide was assessed in silico as part of its development as a potential brain imaging agent. researchgate.net Such computational studies are a crucial first step in drug discovery and development, as they can help to identify promising candidates for further experimental investigation. scienceopen.com

Preclinical Model Selection and Relevance

The foundation of understanding this compound's neurological effects lies in preclinical research, where the selection of appropriate animal models is paramount. Research in the broader nootropic field often employs a variety of models to investigate cognitive deficits associated with numerous conditions. These include models for Alzheimer's disease, vascular dementia, stroke, depression, anxiety, schizophrenia, epilepsy, and traumatic brain injury eurekaselect.com. The goal of these models is to simulate aspects of human neuropathology to screen for potential therapeutic effects.

For this compound and related compounds, animal studies have been instrumental in indicating a range of potential pharmacological effects. Research in animals has suggested that this compound may possess antiamnesic, antidepressant, anxiolytic, and anticonvulsant properties. These preclinical findings provide the rationale for investigating its potential in human subjects.

However, a significant challenge in nootropic research is the translational relevance of these animal models. The complexity of human cognitive functions is difficult to replicate fully in animal models, leading to issues with the predictivity of these tests for human efficacy nih.gov. While models of neurodegenerative diseases or induced cognitive deficits are valuable, their relevance to enhancing cognition in healthy individuals is a subject of ongoing scientific discussion. The assessment of cognitive enhancement in these models often relies on a variety of behavioral tests designed to measure learning, memory, and attention eurekaselect.com. The combination of behavioral and biochemical assays is considered the most robust approach to generate a comprehensive profile of a drug's nootropic effects in preclinical stages eurekaselect.com.

Table 1: Examples of Preclinical Models in Nootropic Research

Model Type Condition Simulated Common Behavioral Assays
Disease Models Alzheimer's Disease, Vascular Dementia, Stroke Morris Water Maze, Passive Avoidance Test
Drug-Induced Amnesia Chemically induced memory impairment (e.g., via scopolamine) Object Recognition Test, Radial Arm Maze
Stress-Induced Models Chronic Stress, Depression, Anxiety Forced Swim Test, Elevated Plus Maze

| Traumatic Brain Injury | Physical injury to the brain | Novel Object Recognition, Barnes Maze |

Clinical Trial Design and Outcome Measures

The design of clinical trials for this compound and other cognitive enhancers is critical for generating reliable evidence. A meta-analysis of studies on this compound for asthenia provides insight into common clinical trial methodologies pharmaceutical-technology.commedicalnewstoday.com. These studies often employ a double-blind, placebo-controlled design to minimize bias.

Outcome measures are the specific tools used to evaluate the effects of the intervention. In the context of this compound research for asthenia, a range of validated scales has been utilized to capture different dimensions of the condition and the drug's impact. Similarly, a meta-analysis of the related compound piracetam in older adults with cognitive impairment used the Clinical Global Impression of Change (CGIC) as a key outcome measure to assess clinically meaningful improvement nih.govnih.gov.

For assessing cognitive enhancement specifically, trials would need to incorporate a battery of psychometric tests that are sensitive to changes in various cognitive domains such as memory, attention, executive function, and processing speed. The selection of these measures is crucial for detecting subtle but meaningful drug-related effects pharmaceutical-technology.com.

Table 2: Outcome Measures Used in this compound and Related Compound Studies

Outcome Measure Domain Assessed Description
MFI-20 (Multidimensional Fatigue Inventory) Fatigue/Asthenia A 20-item self-report instrument designed to measure five dimensions of fatigue: general fatigue, physical fatigue, reduced activity, reduced motivation, and mental fatigue.
SAN (Scale of Well-being, Activity, and Mood) Well-being, Mood A self-assessment scale to measure subjective feelings of well-being, activity levels, and mood.
HADS (Hospital Anxiety and Depression Scale) Anxiety, Depression A 14-item scale used to determine the levels of anxiety and depression that a person is experiencing.
Spiegel Sleep Quality Scale Sleep Quality A questionnaire to assess subjective sleep quality and disturbances.
EQoL-5D-3L (EuroQol 5-Dimensions 3-Levels) Quality of Life A standardized instrument for use as a measure of health outcome, providing a simple descriptive profile and a single index value for health status.

Challenges in Demonstrating Cognitive Enhancement in Research

The quest to scientifically validate cognitive enhancement in healthy individuals is fraught with methodological and conceptual challenges. These difficulties are not unique to this compound but are common across the field of nootropics research nih.gov.

One of the primary hurdles is the inherent complexity of the cognitive functions being studied. Attention, memory, and executive function are not monolithic entities but are multifaceted processes influenced by a host of genetic, environmental, and psychological factors. This complexity makes it difficult to design studies that can isolate the specific effects of a pharmacological agent nih.gov.

Furthermore, the predictive validity of preclinical animal models for cognitive enhancement in healthy humans is limited nih.gov. While these models are useful for studying disease states, they may not accurately reflect the subtle cognitive improvements sought by healthy individuals.

Clinical trials in this area are also lengthy and expensive to conduct nih.gov. Demonstrating a statistically significant and clinically meaningful improvement in cognitive performance in a healthy population requires large sample sizes and highly sensitive outcome measures. The lack of large, controlled studies is a significant gap in the literature for many purported cognitive enhancers medicalnewstoday.com.

The placebo and expectancy effects present another significant challenge. An individual's belief that they are receiving a cognitive enhancer can itself lead to improvements in performance, making it difficult to disentangle the true pharmacological effect of the drug from psychological factors clinicaltrials.gov.

Finally, there are ethical considerations and a lack of long-term data. The use of "smart drugs" by healthy individuals raises questions about fairness and coercion, while the long-term effects of many of these substances remain poorly understood, with some research suggesting the potential for long-term cognitive decline or other adverse effects with chronic use medicalnewstoday.comresearchgate.nethealthopenresearch.org. The potential for misuse and the lack of comprehensive research on long-term safety profiles are significant clinical concerns mdpi.com.

Future Directions and Research Gaps

Elucidation of Molecular Mechanisms in Humans

While the mechanism of action of Fonturacetam is believed to involve the modulation of neurotransmitter systems, particularly enhancing acetylcholine (B1216132) activity and potentially influencing dopamine (B1211576) and serotonin (B10506) systems, its precise molecular mechanisms in humans are not yet fully understood ontosight.aiontosight.ai. Some studies suggest it may influence glutamate (B1630785) and GABA neurotransmission and increase the expression of neurotrophic factors like BDNF in animal models ontosight.ai. Further research is needed to clarify these mechanisms in human subjects and how they translate to observed cognitive or other effects. Chemoreactomic analysis suggests potential influence on receptors controlling fat and carbohydrate metabolism, including activation of β3-adrenoceptors, adenosine (B11128) receptors, glucagon-like peptide, sphingosine (B13886) phosphate, and peroxisome proliferators, as well as inhibition of cannabinoid, opioid, histamine, glutamate, nociceptin, orexin, and neuropeptide Y receptors med-sovet.propharmacoeconomics.ruresearchgate.net. However, these findings require further validation and exploration in human physiological contexts.

Long-term Effects and Safety Profile Studies

Detailed safety profiles and long-term effects studies of this compound are ongoing, but comprehensive data in humans are still limited ontosight.ai. While generally considered well-tolerated in some studies with transient side effects, the long-term consequences of its use, particularly in healthy individuals or specific patient populations, remain largely unknown researchgate.nettga.gov.aunih.gov. Further rigorous studies are crucial to establish a complete understanding of its safety profile over extended periods.

Research on Potential for Recreational Misuse

There is a growing availability of nootropics, including racetams, on the internet, raising concerns about their potential for recreational misuse by healthy individuals seeking cognitive enhancement utas.edu.aunih.govnih.gov. This compound was the first nootropic prohibited in sport in 1998, highlighting its potential for non-medical use researchgate.netresearchgate.net. Despite this, research specifically investigating the potential for recreational misuse of this compound is limited nih.gov. Future studies are needed to assess its abuse potential, patterns of non-medical use, and associated risks in healthy populations.

Comparative Studies with Novel Nootropics

The landscape of nootropic compounds is continuously evolving with the emergence of novel substances utas.edu.auresearchgate.net. Comparative studies are needed to evaluate the efficacy and safety of this compound relative to these newer nootropics. Such research would help position this compound within the broader class of cognitive enhancers and identify potential advantages or disadvantages compared to alternative options researchgate.netmed-sovet.proontosight.ai.

Development of Enantiomer-Specific Therapeutics

This compound exists as a racemic mixture of two enantiomers, (R)-phenylpiracetam and (S)-phenylpiracetam google.com. Research suggests that the (R)-enantiomer may be predominantly responsible for certain pharmacological activities, such as antidepressant, analgesic, muscle relaxant, and psychostimulant effects, and has been identified as a selective atypical dopamine reuptake inhibitor wikipedia.orggoogle.com. The (S)-enantiomer has also been suggested to be the more active form in modulating glutamate and GABA neurotransmission and increasing neurotrophic factors in animal models ontosight.ai. Further research focusing on the distinct pharmacological profiles and potential therapeutic applications of each enantiomer is warranted. This could lead to the development of enantiomer-specific therapeutics with potentially improved efficacy or reduced side effects ontosight.aigoogle.comfda.govnih.gov.

Further Exploration of Anti-inflammatory and Neuroprotective Pathways

Some studies suggest that this compound may possess neuroprotective and anti-inflammatory properties ontosight.aiontosight.ainih.govresearchgate.net. Research in animal models indicates that (R)-phenylpiracetam may have anti-inflammatory effects by influencing inflammatory genes and reducing pro-inflammatory cytokines researchgate.netresearchgate.net. Further exploration of the specific anti-inflammatory and neuroprotective pathways modulated by this compound in humans is needed to understand its potential in treating conditions associated with neuroinflammation and neuronal damage.

Comprehensive Studies on Specific Therapeutic Applications

While this compound has been explored for various applications, including asthenia, cognitive impairment, and potentially obesity, more comprehensive and large-scale clinical trials are needed to definitively establish its efficacy in specific therapeutic areas wikipedia.orgresearchgate.netmed-sovet.propharmacoeconomics.runih.govresearchgate.net. Research is needed to determine optimal patient populations, treatment durations, and its role in combination therapies. For instance, while a meta-analysis indicated a significant reduction in asthenia levels, further studies could explore its effectiveness in different types and severities of asthenia researchgate.netnih.gov. Its potential in conditions like Alzheimer's disease, ADHD, and metabolic syndrome also requires more extensive investigation ontosight.aimed-sovet.propharmacoeconomics.ruresearchgate.net.

Q & A

Q. Basic to Advanced Transition :

  • In Vitro : Primary neuronal cultures or SH-SY5Y cells for assessing acetylcholine release or NMDA receptor modulation.
  • In Vivo : Rodent models (e.g., Morris water maze for spatial memory) with ethical approval per institutional guidelines .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics to map pathways like CREB-BDNF signaling, ensuring data transparency via public repositories .

How should ethical and regulatory constraints, such as this compound's WADA prohibition, influence preclinical study design?

Advanced Ethical Considerations :
this compound is classified as a Specified Substance (S6 stimulants) under the World Anti-Doping Code . Researchers must:

  • Disclose Limitations : Acknowledge potential therapeutic misuse in publications.
  • Compliance : Obtain ethics committee approval for animal studies, emphasizing humane endpoints and 3R principles (Replacement, Reduction, Refinement) .

What strategies improve the reliability of neuroimaging data in this compound pharmacokinetic studies?

Q. Technical Methodology :

  • Radiolabeling Validation : Compare [99mTc]-Fonturacetam biodistribution in Swiss albino mice with non-radioactive Re-labeled analogs to confirm target specificity .
  • Image Analysis : Use software like FSL or SPM for standardized ROI (Region of Interest) quantification, minimizing observer bias.

How can conflicting results in this compound's neuroprotective efficacy across cell lines be systematically addressed?

Q. Analytical Framework :

  • Variable Isolation : Test hypotheses using isogenic cell lines to control for genetic variability.
  • Dose-Response Curves : Re-evaluate EC50 values in primary neurons vs. immortalized lines to identify model-specific sensitivities .
  • Transparency : Publish raw datasets (e.g., cell viability counts) in supplementary materials to enable reanalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.